molecular formula C9H15BrN2O2 B12423412 Broxaterol-d9

Broxaterol-d9

カタログ番号: B12423412
分子量: 272.19 g/mol
InChIキー: JBRBWHCVRGURBA-GQALSZNTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Broxaterol-d9 is a deuterium-labeled derivative of Broxaterol, a β2-adrenoreceptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Broxaterol. The deuterium labeling allows for precise tracking and quantification during drug development processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Broxaterol-d9 involves the incorporation of deuterium into the Broxaterol molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium and ensure high purity and yield of the final product .

化学反応の分析

Types of Reactions

Broxaterol-d9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce alcohols or amines.

作用機序

Broxaterol-d9, like Broxaterol, acts as a β2-adrenoreceptor agonist. It binds to β2-adrenergic receptors in the smooth muscle of the airways, leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP activate protein kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, resulting in the relaxation of smooth muscle cells and bronchodilation . Additionally, this compound has anti-inflammatory properties that contribute to its therapeutic effects .

特性

分子式

C9H15BrN2O2

分子量

272.19 g/mol

IUPAC名

1-(3-bromo-1,2-oxazol-5-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol

InChI

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/i1D3,2D3,3D3

InChIキー

JBRBWHCVRGURBA-GQALSZNTSA-N

異性体SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=NO1)Br)O

正規SMILES

CC(C)(C)NCC(C1=CC(=NO1)Br)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。